molecular formula C16H24ClN3O2Si B13937986 5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine

Cat. No.: B13937986
M. Wt: 353.92 g/mol
InChI Key: OQTCXGLJORJIGC-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a chloro-methoxyphenyl group and a trimethylsilyl-ethoxy-methyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the chloro-methoxyphenyl group and the trimethylsilyl-ethoxy-methyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxypyrimidine
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 5-(5-Chloro-2-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-amine stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24ClN3O2Si

Molecular Weight

353.92 g/mol

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-1-(2-trimethylsilylethoxymethyl)pyrazol-4-amine

InChI

InChI=1S/C16H24ClN3O2Si/c1-21-15-6-5-12(17)9-13(15)16-14(18)10-19-20(16)11-22-7-8-23(2,3)4/h5-6,9-10H,7-8,11,18H2,1-4H3

InChI Key

OQTCXGLJORJIGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(C=NN2COCC[Si](C)(C)C)N

Origin of Product

United States

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